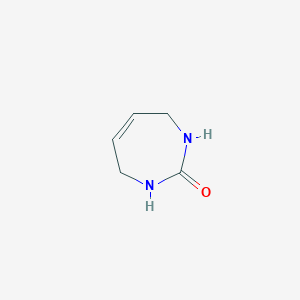

1,3,4,7-Tetrahydro-1,3-diazepin-2-one

Übersicht

Beschreibung

1,3,4,7-Tetrahydro-1,3-diazepin-2-one is a heterocyclic compound with the molecular formula C₅H₈N₂O. It is a member of the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,4,7-Tetrahydro-1,3-diazepin-2-one can be synthesized through several methods. One common approach involves the ring expansion of tetrahydropyrimidines. The process typically starts with the preparation of N-[(2-benzoyloxy-1-tosyl)ethyl]urea through a three-component condensation reaction involving 2-benzoyloxyethanal, urea, and p-toluenesulfinic acid. Subsequent nucleophilic substitution of the tosyl group with sodium enolates of α-phenylthioketones, followed by cyclization-dehydration and debenzoylation, yields the desired diazepinone .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4,7-Tetrahydro-1,3-diazepin-2-one undergoes various chemical reactions, including nucleophilic substitution, cyclization, and ring contraction. These reactions are facilitated by the presence of reactive functional groups within the diazepine ring .

Common Reagents and Conditions

Nucleophilic Substitution: Sodium enolates of α-phenylthioketones are commonly used as nucleophiles.

Cyclization-Dehydration: This step often involves the removal of water molecules to form the diazepine ring.

Debenzoylation: This process typically requires acidic or basic conditions to remove the benzoyl protecting group.

Major Products

The major products formed from these reactions include various substituted diazepinones and pyrroles, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Biological Applications

The biological applications of 1,3,4,7-tetrahydro-1,3-diazepin-2-one include:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit significant anti-HIV activity. The core structure has been explored for its potential as a scaffold for developing new antiviral agents2 .

- Enzyme Inhibition : The 1,3-diazepine scaffold is recognized for its role in designing enzyme inhibitors. Compounds incorporating this structure have been investigated for their efficacy against various targets in medicinal chemistry3.

- Neuropharmacology : The compound's derivatives are being studied for their anxiolytic and anticonvulsant properties. Their ability to modulate neurotransmitter systems makes them candidates for treating anxiety disorders and epilepsy3.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Anti-HIV Research : A study demonstrated that certain derivatives of this compound inhibit HIV-1 replication through specific biochemical pathways. This suggests a promising avenue for developing new antiretroviral therapies2.

- Cyclic Urea Synthesis : A recent study utilized a ring-closing metathesis strategy to create diazepinone nucleosides that act as potent inhibitors of cytidine deaminase (CDA). This innovation could lead to novel treatments targeting viral infections and cancer1.

- Pharmacological Screening : Various derivatives have undergone screening for their activity as GPCR ligands and enzyme inhibitors. These studies focus on understanding the molecular interactions that govern their biological effects3.

Wirkmechanismus

The mechanism of action of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

1,3,4,7-Tetrahydro-1,3-diazepin-2-one can be compared with other diazepine derivatives, such as:

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-2-one: This compound shares a similar core structure but differs in its substitution pattern, which can affect its reactivity and biological activity.

3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: This derivative features additional functional groups that confer distinct chemical and pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which can be exploited for various synthetic and medicinal applications .

Biologische Aktivität

1,3,4,7-Tetrahydro-1,3-diazepin-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features allow it to interact with various biological targets, making it a promising candidate for drug development. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 128.14 g/mol. The compound features a seven-membered diazepine ring fused with a carbonyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to exhibit:

- Protein Kinase Inhibition : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have demonstrated that certain analogs exhibit sub-micromolar inhibitory activity against CDK1 and CDK5 .

- Antitumor Activity : The compound's derivatives have been investigated for their potential in cancer therapy. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound derivatives:

Case Study 1: Antitumor Properties

In a study involving A549 lung cancer cells, derivatives of this compound were evaluated for their ability to induce apoptosis. The results indicated that certain compounds led to significant cell cycle arrest and increased apoptosis markers compared to control groups .

Case Study 2: Protein Kinase Inhibition

A series of tetrahydro[1,4]diazepino[1,2-a]indol-1-one derivatives were synthesized and tested for their inhibitory effects on CDK5. Docking studies revealed that these compounds bind effectively within the ATP-binding pocket of the kinase domain . The study highlighted the potential for these compounds as therapeutic agents in diseases characterized by dysregulated cell proliferation.

Eigenschaften

IUPAC Name |

1,3,4,7-tetrahydro-1,3-diazepin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-5-6-3-1-2-4-7-5/h1-2H,3-4H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKNSKHSWOOYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318005 | |

| Record name | 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72331-40-9 | |

| Record name | NSC324053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.